molecular formula C14H10F3N3O3 B2511296 (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol CAS No. 310439-80-6

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol

Cat. No.: B2511296
CAS No.: 310439-80-6
M. Wt: 325.247
InChI Key: NVCYSDPCCJZRTO-QGMBQPNBSA-N
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Description

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is an organic compound characterized by the presence of a hydrazone functional group, a nitro group, and a trifluoromethyl group

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the nitro and trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone group can be reduced to a hydrazine derivative.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding amino derivative.

    Reduction: The major product would be the hydrazine derivative.

    Substitution: The major products would be alkylated or acylated phenol derivatives.

Mechanism of Action

The mechanism of action of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((2-(2-nitrophenyl)hydrazono)methyl)phenol
  • (E)-2-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol
  • (E)-2-((2-(2-nitro-4-(methyl)phenyl)hydrazono)methyl)phenol

Uniqueness

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-[[2-nitro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3/c15-14(16,17)10-5-6-11(12(7-10)20(22)23)19-18-8-9-3-1-2-4-13(9)21/h1-8,19,21H/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCYSDPCCJZRTO-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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